molecular formula C21H20N6O3 B11596535 Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11596535
M. Wt: 404.4 g/mol
InChI Key: YGWWGPHTXRZWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the condensation of appropriate aldehydes and amines to form the pyrimidine core.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-[4-(dimethylamino)phenyl]-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 6-benzoyl-7-[4-(dimethylamino)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H20N6O3/c1-26(2)15-11-9-13(10-12-15)18-16(19(28)14-7-5-4-6-8-14)17(20(29)30-3)22-21-23-24-25-27(18)21/h4-12,18H,1-3H3,(H,22,23,25)

InChI Key

YGWWGPHTXRZWRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.